molecular formula C18H26O3 B1671952 Inocoterone acetate CAS No. 83646-86-0

Inocoterone acetate

Cat. No.: B1671952
CAS No.: 83646-86-0
M. Wt: 290.4 g/mol
InChI Key: JDLUQDYTLSPFGS-FZCLSBEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inocoterone acetate is a nonsteroidal antiandrogen compound developed for topical administration to treat acne. It is the acetate ester of inocoterone, which is less potent in comparison. This compound binds to androgen receptors and exhibits weak partial agonist activity, similar to steroidal antiandrogens like cyproterone acetate .

Preparation Methods

The synthesis of inocoterone acetate involves several steps, starting from the base compound inocoterone. The preparation typically includes the following steps:

    Synthesis of Inocoterone: Inocoterone is synthesized through a series of chemical reactions involving the cyclization of a precursor compound.

    Acetylation: Inocoterone is then acetylated to form this compound.

Chemical Reactions Analysis

Inocoterone acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Inocoterone acetate exerts its effects by binding to androgen receptors and acting as a weak partial agonist. This means that it can partially activate the receptor while also blocking the binding of more potent androgens. This mechanism is similar to that of steroidal antiandrogens like cyproterone acetate . The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and maintenance of male characteristics and the regulation of sebaceous gland activity .

Comparison with Similar Compounds

Inocoterone acetate is similar to other nonsteroidal antiandrogens, such as:

    Cyproterone acetate: A steroidal antiandrogen with stronger antiandrogenic activity.

    Spironolactone: Another antiandrogen used for treating acne and hirsutism.

    Flutamide: A nonsteroidal antiandrogen used in the treatment of prostate cancer.

Compared to these compounds, this compound is unique in its weak partial agonist activity and its specific application for topical treatment of acne .

Properties

CAS No.

83646-86-0

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

[(3S,3aS,9aS,9bS)-6-ethyl-3a-methyl-7-oxo-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl] acetate

InChI

InChI=1S/C18H26O3/c1-4-12-13-9-10-18(3)15(14(13)5-7-16(12)20)6-8-17(18)21-11(2)19/h14-15,17H,4-10H2,1-3H3/t14-,15+,17+,18+/m1/s1

InChI Key

JDLUQDYTLSPFGS-FZCLSBEQSA-N

Isomeric SMILES

CCC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3OC(=O)C)C

SMILES

CCC1=C2CCC3(C(C2CCC1=O)CCC3OC(=O)C)C

Canonical SMILES

CCC1=C2CCC3(C(C2CCC1=O)CCC3OC(=O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3 beta-acetoxy-6-ethyl,3a beta-methyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-benz(e)inden-7-one
inocoterone acetate
RU 38882
RU 882
RU-38882
RU882

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inocoterone acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Inocoterone acetate
Reactant of Route 3
Reactant of Route 3
Inocoterone acetate
Reactant of Route 4
Inocoterone acetate
Reactant of Route 5
Reactant of Route 5
Inocoterone acetate
Reactant of Route 6
Reactant of Route 6
Inocoterone acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.